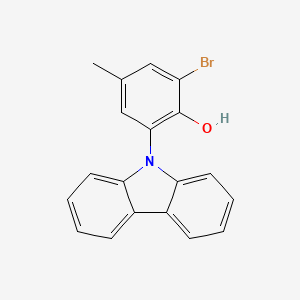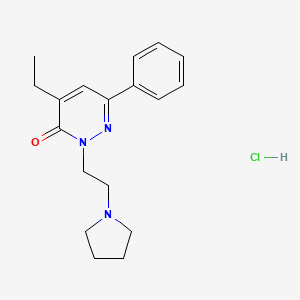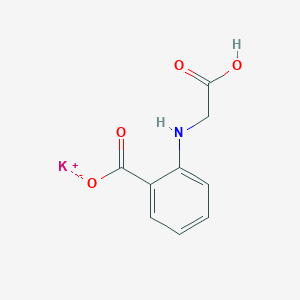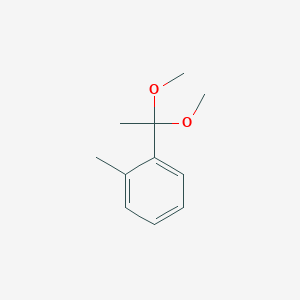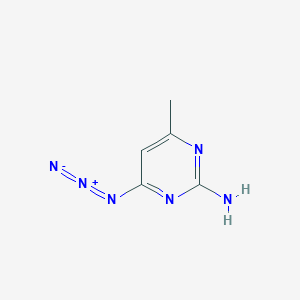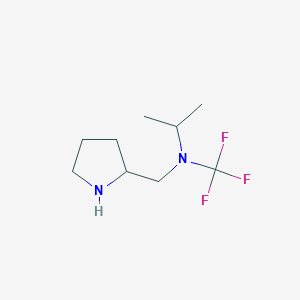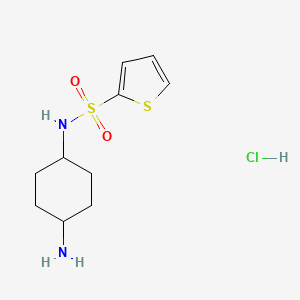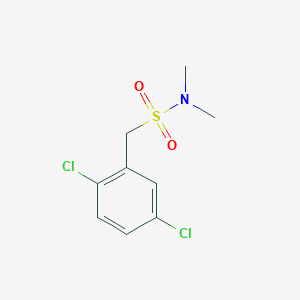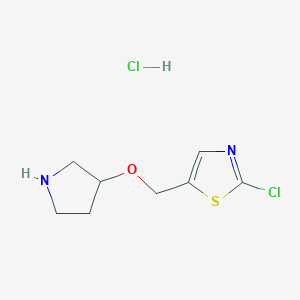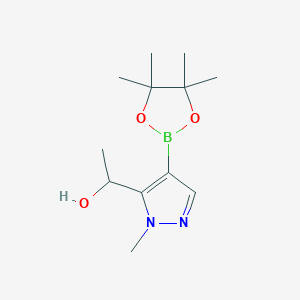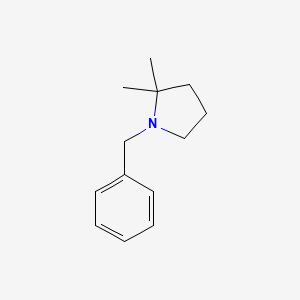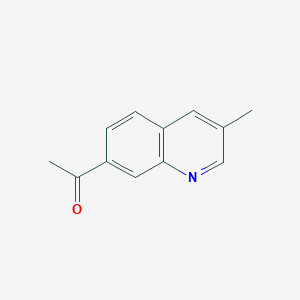
1-(3-Methylquinolin-7-YL)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylquinolin-7-YL)ethan-1-one is an organic compound with the molecular formula C12H11NO and a molecular weight of 185.23 g/mol This compound belongs to the quinoline family, which is known for its diverse biological and pharmacological activities
准备方法
The synthesis of 1-(3-Methylquinolin-7-YL)ethan-1-one typically involves the reaction of 3-methylquinoline with ethanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
3-Methylquinoline+Ethanoyl chloride→this compound+HCl
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-(3-Methylquinolin-7-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-7-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 1-(3-methylquinolin-7-yl)ethanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring, to form various derivatives. Common reagents include halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
1-(3-Methylquinolin-7-YL)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial properties, particularly against bacterial and fungal pathogens.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known activity of quinoline derivatives in inhibiting cancer cell growth.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties
作用机制
The mechanism of action of 1-(3-Methylquinolin-7-YL)ethan-1-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids in bacterial cells, leading to cell death. In anticancer research, the compound may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways involved are still under investigation .
相似化合物的比较
1-(3-Methylquinolin-7-YL)ethan-1-one can be compared with other quinoline derivatives such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound is used in chemoproteomic studies and has applications in targeted protein degradation.
Quinoline-2(1H)-ones: These compounds are known for their pharmacological activities and are synthesized using various methods, including photocatalytic approaches.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
1-(3-methylquinolin-7-yl)ethanone |
InChI |
InChI=1S/C12H11NO/c1-8-5-11-4-3-10(9(2)14)6-12(11)13-7-8/h3-7H,1-2H3 |
InChI 键 |
OWUPKSGGNCAGQI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C(C=C2)C(=O)C)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B13969622.png)
